Cas no 1203255-95-1 (5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate)

5-(4-Fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate is a specialized organic compound featuring a fluorophenyl-substituted oxazole core linked to a benzenesulfonylpropanoate ester group. This structure suggests potential utility in medicinal chemistry or materials science, particularly due to the presence of the fluorophenyl moiety, which can enhance metabolic stability and binding affinity in bioactive molecules. The benzenesulfonylpropanoate ester may contribute to solubility or serve as a prodrug moiety. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex derivatives, with applications in drug discovery or functional material development. The compound's purity and stability are critical for reproducible research outcomes.
5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate structure
1203255-95-1 structure
商品名:5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate
CAS番号:1203255-95-1
MF:C19H16FNO5S
メガワット:389.39744758606
CID:5981774
PubChem ID:45497891

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate 化学的及び物理的性質

名前と識別子

    • 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate
    • [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
    • AKOS024653160
    • 1203255-95-1
    • F2496-2545
    • (5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate
    • インチ: 1S/C19H16FNO5S/c20-15-8-6-14(7-9-15)18-12-16(21-26-18)13-25-19(22)10-11-27(23,24)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2
    • InChIKey: QLESYEIXGHQKGS-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1C=C(C2=CC=C(F)C=C2)ON=1)(=O)CCS(C1=CC=CC=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 389.07332195g/mol
  • どういたいしつりょう: 389.07332195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 94.8Ų

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2496-2545-5mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2496-2545-15mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2496-2545-4mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2496-2545-10mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2496-2545-40mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2496-2545-75mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2496-2545-20μmol
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2496-2545-10μmol
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2496-2545-1mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2496-2545-50mg
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
1203255-95-1 90%+
50mg
$160.0 2023-05-16

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate 関連文献

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoateに関する追加情報

Introduction to 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate (CAS No. 1203255-95-1)

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate, identified by its CAS number 1203255-95-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of an oxazole ring and a benzenesulfonyl group, which are known for their versatile biological activities. The structural motif of this compound not only makes it a subject of academic interest but also opens up possibilities for its application in drug discovery and development.

The 4-fluorophenyl substituent in the molecule imparts unique electronic and steric properties, influencing its interactions with biological targets. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate, the fluorine atom may play a crucial role in enhancing the compound's pharmacokinetic profile, making it a promising candidate for further investigation.

The oxazole ring is another key feature of this compound, contributing to its potential biological activity. Oxazoles are heterocyclic compounds that have been widely studied for their antimicrobial, antifungal, and anti-inflammatory properties. The presence of an oxazol-3-ylmethyl moiety suggests that this compound may exhibit similar bioactivities, although further research is required to elucidate its specific mechanisms of action.

The benzenesulfonyl group at the terminal position of the molecule adds another layer of complexity, potentially influencing both the compound's solubility and its ability to interact with biological targets. Sulfonyl groups are commonly found in active pharmaceutical ingredients (APIs) due to their ability to enhance binding affinity and metabolic stability. The combination of these structural elements in 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate makes it an intriguing subject for medicinal chemistry research.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging these tools, scientists can design experiments more efficiently and prioritize compounds for further testing. In the case of 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate, computational studies have suggested that it may possess inhibitory activity against certain enzymes and receptors relevant to human health.

Moreover, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining high yields and purity. The ability to produce 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate on a scalable basis is crucial for its potential application in pharmaceutical development. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protecting group strategies, to achieve this goal.

The biological evaluation of this compound has already begun, with initial studies focusing on its potential effects on cell proliferation and inflammation. Preliminary results suggest that 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate may exhibit inhibitory activity against certain inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases.

Further research is needed to fully characterize the pharmacological properties of this compound. Long-term studies will be essential to assess its safety profile and potential therapeutic benefits. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into clinical applications.

In conclusion, 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 3-(benzenesulfonyl)propanoate (CAS No. 1203255-95-1) is a structurally complex organic molecule with promising biological potential. Its unique combination of functional groups makes it an attractive candidate for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an important role in advancing our understanding of medicinal chemistry and therapeutic interventions.

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